molecular formula C15H13ClN2O4 B5394224 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea

1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B5394224
M. Wt: 320.73 g/mol
InChI Key: CJZPBKNYGVZNBO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)urea
  • 1-(1,3-Benzodioxol-5-yl)-3-(3-methoxyphenyl)urea
  • 1-(1,3-Benzodioxol-5-yl)-3-(5-bromo-2-methoxyphenyl)urea

Uniqueness

1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both the 1,3-benzodioxole and 5-chloro-2-methoxyphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-20-12-4-2-9(16)6-11(12)18-15(19)17-10-3-5-13-14(7-10)22-8-21-13/h2-7H,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZPBKNYGVZNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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